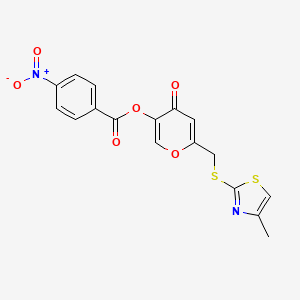

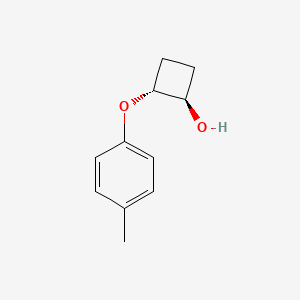

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the chemical behavior and potential reactivity of the compound . For instance, the presence of a nitro group in similar compounds has been shown to be significant in their photochemical and metabolic behavior .

Synthesis Analysis

The synthesis of related compounds often involves reactions under mild conditions, as seen in the domino reaction of nitro-containing chromenes with malononitriles . Additionally, the synthesis of triazine derivatives from chloro-triazine, nitrobenzothiazol, and various nucleophilic reagents suggests a potential pathway for constructing the thiazolyl and pyran components of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry . These techniques could be applied to determine the structure of "6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate" and confirm its synthesis. Theoretical calculations, such as density functional theory (DFT), can also provide insights into the geometry and electronic structure .

Chemical Reactions Analysis

The nitro group in similar compounds is a key functional group that can undergo various chemical reactions. For example, nitroreduction can convert nitro groups to nitroso and amino derivatives, which have been shown to exhibit mutagenic properties . The photochemical generation of nitric oxide from nitrobenzo[a]pyrene also indicates the potential for light-induced reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. The presence of a nitro group and a pyran ring suggests potential for photochemical activity and interaction with biological molecules . The metabolism of nitrobenzo[a]pyrene by liver microsomes and its mutagenicity upon activation through ring oxidation also provide clues to the metabolic fate and toxicological profile of the compound .

Wissenschaftliche Forschungsanwendungen

Inhibition Against Nitric Oxide Synthase

Arias et al. (2018) reported on the synthesis of novel derivatives combining the arylthiadiazoline or arylpyrazoline skeleton with a carboxamide or carbothioamide moiety, which showed inhibitory activities against different isoforms of nitric oxide synthase (Arias et al., 2018).

Synthesis and Reactive Properties

A study by Jilani (2007) focused on the one-pot synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, showing a new method for the synthesis of such compounds (Jilani, 2007).

Formation of DNA Adducts

Research by Herreno-Saenz et al. (1993) discussed the formation of adducts from nitrobenzo[a]pyrene derivatives, indicating their interaction with DNA under certain conditions (Herreno-Saenz et al., 1993).

Molecular Structure and Hydrogen Bonding

Portilla et al. (2007) explored the molecular structure of related compounds, focusing on their hydrogen bonding characteristics and how they form chains and sheets at a molecular level (Portilla et al., 2007).

Antimicrobial Properties

Georgiadis et al. (1992) synthesized derivatives of 2H-pyran-3(6H)-ones and studied their antimicrobial properties, finding significant activity against gram-positive bacteria (Georgiadis et al., 1992).

Eigenschaften

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6S2/c1-10-8-26-17(18-10)27-9-13-6-14(20)15(7-24-13)25-16(21)11-2-4-12(5-3-11)19(22)23/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHVOIIALATIAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2529963.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2529965.png)

![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2529967.png)

![N-[2-(2,3-dihydroindol-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2529972.png)

![6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529974.png)

![N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2529975.png)

![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/no-structure.png)

![2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2529980.png)

![2-(4-chlorophenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2529982.png)